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Standard Dosing & Treatment Schedule

The foundation of glasdegib therapy is a continuous 28-day cycle, combining it with low-dose cytarabine

(LDAC) [1] [2] [3].

Component Dosage and Frequency
Cycle
Days

Additional Administration Notes

Glasdegib 100 mg, orally once daily

[4] [2]

Days 1-

28

Take at the same time each day, with or

without food. Do not crush or split tablets [3].

Cytarabine
(LDAC)

20 mg, subcutaneously

twice daily [4] [2]

Days 1-

10

-

Cycle Duration and Optimization:

A full treatment cycle is 28 days [4] [2].
Treatment should continue for a minimum of 6 cycles in the absence of unacceptable toxicity or

disease progression to allow adequate time for clinical response [4] [2] [3].
After the initial 6 cycles, the duration of further treatment is at the physician's discretion based on the

patient's clinical benefit and tolerability [5].
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Clinical Efficacy and Response Data

The efficacy of this regimen is supported by clinical trials. The following table summarizes key survival

outcomes from the BRIGHT AML 1003 trial and a real-world study in relapsed/refractory patients.

Study Population Treatment
Complete
Remission (CR)
Rate

Median
Overall
Survival

Hazard
Ratio (OS)

Newly diagnosed AML
(ineligible for intensive
chemo) [1]

Glasdegib +
LDAC (n=78)

19.2% [1] 8.8 months
[1]

0.51 (vs.
LDAC) [1]

LDAC alone

(n=38)

2.6% [1] 4.9 months

[1]

-

Patients NOT achieving CR
[1] [6]

Glasdegib +

LDAC (n=63)

- 5.0 months

[1]

0.63 (vs.

LDAC) [1]

LDAC alone

(n=37)

- 4.1 months

[1]

-

R/R AML (post-
hypomethylating agent
failure) [5]

Glasdegib +

LDAC (n=13
evaluable)

39% (CR+CRp)

[5]

6.5 months

[5]

-

A critical finding from a post-hoc analysis of the BRIGHT AML 1003 trial is that patients who did not

achieve a complete remission still derived a significant survival benefit from the glasdegib+LDAC

combination compared to LDAC alone [1] [6]. This suggests the clinical utility of glasdegib extends beyond

merely inducing remission.

Mechanism of Action: Signaling Pathway

Glasdegib is a small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the

Hedgehog (Hh) signaling pathway [1] [7]. The following diagram illustrates the canonical Hh pathway and
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the drug's mechanism.

In the absence of the Hh ligand, PTCH represses SMO activity. Upon ligand binding, this repression is

relieved, allowing SMO to activate GLI transcription factors, which then migrate to the nucleus to drive the

expression of genes involved in cell proliferation and survival [7]. Glasdegib inhibits SMO, preventing this

downstream signaling, which is particularly important for disrupting the self-renewal and maintenance of

leukemic stem cells [1] [8].

Safety Monitoring and Dose Modification Protocol

Proactive monitoring and management of adverse events are crucial for maintaining patients on therapy and

optimizing treatment duration.

Baseline and Ongoing Monitoring [2] [3]:

Laboratory Tests: Complete blood counts (at least weekly for first month), electrolytes, and
renal/hepatic function (prior to initiation, weekly for first month, then monthly).

Cardiac Monitoring: ECG prior to initiation, ~1 week after initiation, then monthly for the next 2
months. Monitor more frequently if QTc prolongation risk factors are present.

Musculoskeletal: Baseline creatine phosphokinase (CPK) levels and as clinically indicated if muscle
symptoms occur.

The following workflow outlines the management of the two key toxicities: QTc prolongation and

musculoskeletal adverse reactions.
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Adverse Event Suspected

Assess Severity/Grade

QTc Prolongation
on 2 separate ECGs

Musculoskeletal
Adverse Reaction

QTc >480 to 500 ms QTc >500 ms QTc prolongation with
life-threatening arrhythmia

Grade 3 or
CPK 2.5-10x ULN

Grade 4 or
CPK >10x ULN

Assess electrolytes.
Review concomitant drugs.
Weekly ECG monitoring.

Interrupt Glasdegib.
Resume at 50 mg when QTc

returns to ≤480 ms.

Permanently
discontinue.

Interrupt Glasdegib.
Resume at same or

50 mg dose upon improvement.

Permanently
discontinue.

Click to download full resolution via product page

Recommended Dose Modifications for Adverse Reactions [2] [3]:

Adverse Reaction Severity Recommended Action

QTc Prolongation >480 to 500 ms Monitor ECGs weekly; assess electrolytes and
concomitant medications.

>500 ms Interrupt glasdegib; resume at 50 mg once daily
when QTc ≤480 ms.

With life-threatening
arrhythmia

Permanently discontinue glasdegib.

Musculoskeletal AE Grade 3 or CPK 2.5-
10x ULN

Interrupt glasdegib; resume at same dose or 50
mg upon improvement.
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Adverse Reaction Severity Recommended Action

Grade 4 or CPK
>10x ULN

Permanently discontinue glasdegib.

Other Non-Hematologic
Toxicity

Grade 3 Interrupt glasdegib and/or LDAC; resume at same
dose or reduce glasdegib to 50 mg.

Grade 4 Permanently discontinue glasdegib and LDAC.

Concomitant Medication Management

Glasdegib is primarily metabolized by the liver enzyme CYP3A4. Concomitant use with other drugs that

affect this pathway requires adjustments [9] [3].

Strong CYP3A4 Inducers: Concomitant use should be avoided. If unavoidable, the glasdegib dose
should be increased from 100 mg to 200 mg daily, or from 50 mg to 100 mg daily. The dose should be

returned to the previous level 7 days after discontinuing the inducer [2] [3].
Strong CYP3A4 Inhibitors: Coadministration can significantly increase glasdegib exposure. More

frequent monitoring for adverse events is recommended if use is unavoidable [9].

Application in Relapsed/Refractory AML

Emerging real-world evidence suggests a role for glasdegib + LDAC in patients with relapsed/refractory

AML, particularly after failure of hypomethylating agents like azacitidine or decitabine [5]. One study

reported a composite complete remission rate of 39% and a median overall survival of 6.5 months in this

heavily pre-treated population, with a manageable safety profile [5].

Conclusion

Optimizing glasdegib treatment involves adherence to the 28-day cycle with LDAC for a minimum of six

cycles, supported by robust efficacy data in both newly diagnosed and relapsed/refractory AML. Successful

implementation requires diligent safety monitoring, proactive management of QTc prolongation and
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musculoskeletal events, and careful consideration of drug-drug interactions to maintain patients on therapy

and maximize clinical benefit.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
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